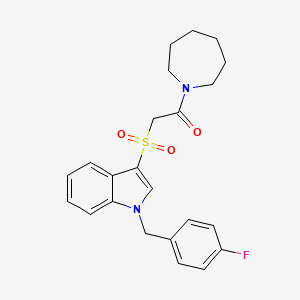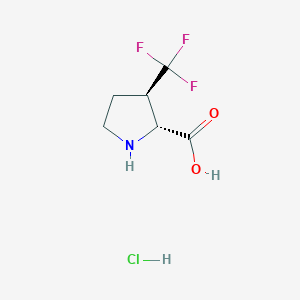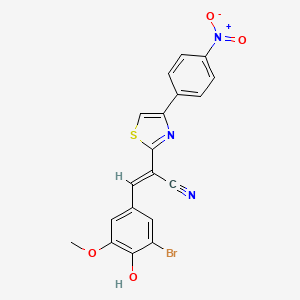
4-(4-morpholino-3-nitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Morpholino-3-nitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoxaline core, a morpholine ring, and a nitrobenzoyl group, making it a subject of interest in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-morpholino-3-nitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step organic reactions
Preparation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of Nitrobenzoyl Group: The nitrobenzoyl group is introduced via a nitration reaction, where the quinoxaline derivative is treated with a nitrating agent like nitric acid in the presence of sulfuric acid.
Attachment of Morpholine Ring: The final step involves the nucleophilic substitution of the nitro group with morpholine, typically under basic conditions using a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like recrystallization and chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for N-oxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Morpholine or other amines in the presence of a base like potassium carbonate.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(4-morpholino-3-nitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the search for new antibiotics or anticancer agents.
Medicine
In medicine, the compound’s derivatives are investigated for their therapeutic potential. The presence of the morpholine ring and nitrobenzoyl group suggests possible applications in the treatment of various diseases, including infections and cancer.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-(4-morpholino-3-nitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The morpholine ring may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Morpholino-3-nitrobenzoyl)benzoic acid: Similar in structure but with a benzoic acid core instead of quinoxaline.
4-(4-Morpholino-3-nitrophenyl)-3,4-dihydroquinoxalin-2(1H)-one: Similar but with variations in the substitution pattern on the phenyl ring.
Uniqueness
4-(4-Morpholino-3-nitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its combination of a quinoxaline core, a morpholine ring, and a nitrobenzoyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
4-(4-morpholin-4-yl-3-nitrobenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c24-18-12-22(15-4-2-1-3-14(15)20-18)19(25)13-5-6-16(17(11-13)23(26)27)21-7-9-28-10-8-21/h1-6,11H,7-10,12H2,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKFWLKIAMUEGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2357894.png)
![ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2357895.png)
![(1R,3S)-3-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B2357896.png)

![1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2357900.png)
![1-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2357901.png)


![N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2357906.png)


![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2357910.png)

